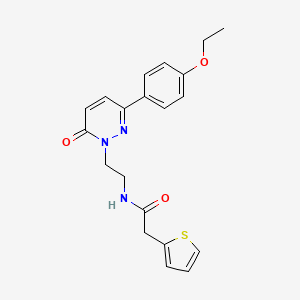

2-Acetyl-3-methylbutanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetyl-3-methylbutanenitrile is a chemical compound with the CAS Number: 53094-13-6 . It has a molecular weight of 125.17 and is a liquid at room temperature . The IUPAC name for this compound is 2-acetyl-3-methylbutanenitrile .

Molecular Structure Analysis

The InChI code for 2-Acetyl-3-methylbutanenitrile is1S/C7H11NO/c1-5(2)7(4-8)6(3)9/h5,7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

2-Acetyl-3-methylbutanenitrile is a liquid at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.科学的研究の応用

Hydrogenation of Methyl Isobutyl Ketone

Methyl isobutyl ketone (MIBK), an intermediate in biomass conversion, can be efficiently hydrogenated over a Pt–zeolite catalyst to form methylpentanes, a process relevant to biofuel production. This process involves a bifunctional metal-acid catalyzed pathway, starting with the hydrogenation of MIBK to form 4-methyl-2-pentanol, followed by dehydration and further hydrogenation steps. The resultant 2-methylpentane undergoes isomerization to yield a mixture of 2- and 3-methylpentanes (Alotaibi, Kozhevnikova, & Kozhevnikov, 2012).

Energy Efficiency in Chemical Synthesis

Research on the synthesis of isobutyl acetate via transesterification with methyl acetate and isobutanol, in the presence of a catalyst, demonstrates potential energy savings. This study used experimental kinetic parameters and a novel reactive dividing-wall distillation process, showing significant reductions in energy consumption and total annual cost compared to conventional methods (Suo, Ye, Li, Feng, & Xia, 2017).

Application in Organic Syntheses

The compound 2-Methyl-2-(trimethylsiloxy)pentan-3-one, an intermediate in organic synthesis, involves multiple steps including acetal formation and silylation. The synthesis route includes intermediates like 2-hydroxybutanenitrile and 2-[(1′-ethoxy)-1-ethoxy]butanenitrile, highlighting the compound's role in complex organic syntheses (Young, Buse, & Heathcock, 2003).

Enhancement of Biodiesel Production

In biodiesel production, the use of co-solvents like acetone can significantly improve the transesterification process. This study explored various aspects such as catalyst concentration, methanol/oil ratio, and reaction temperature, leading to high methyl ester content in biodiesel. The research also provided insights into fuel properties and reaction kinetics, contributing to more efficient biodiesel production processes (Encinar, Pardal, & Sánchez, 2016).

Food Flavor Development

Research in food science has shown the use of cell-free extracts for flavor development in cheese. This study demonstrates the production of flavor compounds like 3-methylbutanal and 3-methylbutanol, which are relevant in creating a malty taste in cheese. The study highlights the potential of encapsulating combined cell-free extracts to produce an array of products, including those derived from 2-Acetyl-3-methylbutanenitrile (Braun & Olson, 1986).

Sustainable Solvent Alternatives

Methylation of acetoin with dimethyl carbonate produces 3-methoxybutan-2-one, which has been evaluated as a bio-based solvent. This compound could potentially replace chlorinated solvents in various applications, demonstrating sustainable alternatives in solvent use (Jin et al., 2021).

Safety and Hazards

The safety information for 2-Acetyl-3-methylbutanenitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

2-acetyl-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5(2)7(4-8)6(3)9/h5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFASRWVOCIRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-methylbutanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)

![2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol](/img/structure/B2858634.png)

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)